molecular formula C16H13N5O3 B7691203 (E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B7691203
M. Wt: 323.31 g/mol
InChI Key: RGQSACIQFYMAJQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide, also known as MNIPHC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MNIPHC is a heterocyclic compound that contains an imidazole ring, a pyridine ring, and a hydrazide functional group. In

Mechanism of Action

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide exerts its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, cell proliferation, and apoptosis. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been investigated for its potential use in the treatment of viral infections such as HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects at low concentrations. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the research of (E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide. One potential direction is the investigation of its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects in vitro, and further studies are needed to determine its potential therapeutic applications in vivo. Another potential direction is the investigation of its use in the treatment of viral infections such as HIV and hepatitis B virus. This compound has been shown to exhibit antiviral activity in vitro, and further studies are needed to determine its potential clinical applications. Lastly, the development of this compound derivatives with improved solubility and pharmacokinetic properties may enhance its effectiveness in vivo.

Synthesis Methods

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide can be synthesized through a one-pot reaction between 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide and 4-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction yields this compound as a yellow solid with a melting point of 280-282°C.

Scientific Research Applications

(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of several scientific research studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-11-15(20-9-3-2-4-14(20)18-11)16(22)19-17-10-12-5-7-13(8-6-12)21(23)24/h2-10H,1H3,(H,19,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQSACIQFYMAJQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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